柳酸戊酯
科学研究应用
化学: 用作有机合成中的试剂,以及作为研究酯化反应的模型化合物。
生物学: 研究其在抑制 COX-1 中的作用,COX-1 参与前列腺素和血栓烷的生物合成。
医学: 研究其抗炎特性,以及其在治疗与 COX-1 活性相关的疾病(如关节炎和心血管疾病)中的潜在用途。
作用机制
柳酸戊酰酯通过选择性且不可逆地抑制环氧合酶-1 (COX-1) 来发挥作用。该化合物酰化 COX-1 的活性位点丝氨酸残基,阻止花生四烯酸与酶的活性位点结合。 这种抑制导致前列腺素和血栓烷合成的抑制,从而产生其抗炎和止痛作用 .
类似化合物:
乙酰水杨酸(阿司匹林): 两种化合物都抑制 COX-1,但柳酸戊酰酯更具选择性和不可逆性。
水杨酸甲酯: 类似的酯结构,但酰基不同,导致药理特性不同。
水杨酸: 柳酸戊酰酯的母体化合物,缺少戊酰基.
独特性: 柳酸戊酰酯对 COX-1 的选择性和不可逆抑制使其有别于其他类似化合物。 其独特的戊酰基使其具有特异的药理特征和潜在的治疗应用 .
生化分析
Biochemical Properties
Valeryl Salicylate is known to be a selective, irreversible COX-1 inhibitor . It interacts with the COX-1 enzyme, showing IC50 values for ovine COX-1 vs COX-2 of 0.8 μM vs. 15 mM respectively . This interaction with the COX-1 enzyme plays a significant role in its biochemical reactions.
Cellular Effects
The effects of Valeryl Salicylate on cells are primarily due to its role as a COX-1 inhibitor By inhibiting COX-1, Valeryl Salicylate can influence cell function, including impacts on cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, Valeryl Salicylate exerts its effects through binding interactions with the COX-1 enzyme . This binding leads to the inhibition of COX-1, which can result in changes in gene expression and cellular metabolism.
Metabolic Pathways
Valeryl Salicylate is involved in the metabolic pathway related to the COX-1 enzyme It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels
准备方法
合成路线和反应条件: 柳酸戊酰酯可以通过水杨酸与戊酸的酯化反应合成。该反应通常涉及使用催化剂(例如硫酸)来促进酯化过程。 该反应在回流条件下进行,以确保反应物完全转化为所需的酯产物 .
工业生产方法: 在工业环境中,柳酸戊酰酯的生产可能涉及连续流动反应器以优化反应条件并提高产量。 使用先进的纯化技术,如重结晶和色谱法,可确保最终产品的纯度 .
化学反应分析
反应类型: 柳酸戊酰酯经历各种化学反应,包括:
水解: 柳酸戊酰酯中的酯键可以在酸性或碱性条件下水解,生成水杨酸和戊酸。
氧化: 该化合物可以发生氧化反应,尤其是在戊酰基上,导致形成羧酸。
常见试剂和条件:
水解: 酸性或碱性水溶液。
氧化: 氧化剂如高锰酸钾或三氧化铬。
取代: 亲电试剂如卤素或硝基在催化剂存在下.
主要产物:
水解: 水杨酸和戊酸。
氧化: 羧酸。
取代: 取代的柳酸戊酰酯衍生物.
相似化合物的比较
Acetylsalicylic Acid (Aspirin): Both compounds inhibit COX-1, but Valeroyl Salicylate is more selective and irreversible.
Methyl Salicylate: Similar ester structure but different acyl group, leading to different pharmacological properties.
Salicylic Acid: The parent compound of Valeroyl Salicylate, lacking the valeroyl group.
Uniqueness: Valeroyl Salicylate’s selectivity and irreversible inhibition of COX-1 distinguish it from other similar compounds. Its unique valeroyl group contributes to its specific pharmacological profile and potential therapeutic applications .
属性
IUPAC Name |
2-pentanoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZBTMHUNVIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214422 | |
Record name | Salicylic acid, valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64206-54-8 | |
Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of valeryl salicylate?
A1: Valeryl salicylate primarily targets cyclooxygenase-1 (COX-1), an enzyme involved in the biosynthesis of prostaglandins from arachidonic acid [, , , , ].
Q2: How does valeryl salicylate interact with COX-1?
A2: Valeryl salicylate, similar to aspirin, exerts a time-dependent inhibition of COX-1 by acetylating a specific serine residue (Ser530) within the enzyme's active site []. This acetylation effectively blocks the cyclooxygenase activity of COX-1, primarily by hindering the binding of arachidonic acid to the enzyme [].
Q3: Does valeryl salicylate affect COX-2?
A3: Valeryl salicylate demonstrates significantly weaker inhibition of COX-2 compared to COX-1, exhibiting relative selectivity for COX-1 [, , , , ].
Q4: What are the downstream consequences of COX-1 inhibition by valeryl salicylate?
A4: Inhibiting COX-1 by valeryl salicylate primarily reduces the production of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) [, , , , ]. These prostaglandins play crucial roles in inflammation, pain, and fever, among other physiological processes.
Q5: What is the molecular formula and weight of valeryl salicylate?
A5: The molecular formula of valeryl salicylate is C12H14O4, and its molecular weight is 222.24 g/mol.
Q6: Is there information available on the material compatibility and stability of valeryl salicylate?
A6: The provided research articles primarily focus on the pharmacological aspects of valeryl salicylate. Information regarding its material compatibility and stability under various conditions would require further investigation and consultation with material science literature.
Q7: Does valeryl salicylate exhibit any catalytic properties?
A7: Valeryl salicylate itself is not known to possess catalytic properties. Its primary mode of action involves the inhibition of the enzymatic activity of COX-1.
Q8: Have computational chemistry approaches been used to study valeryl salicylate?
A8: While computational chemistry methods can provide valuable insights into drug-target interactions, the provided research articles do not discuss any specific simulations, calculations, or QSAR models related to valeryl salicylate.
Q9: How does the structure of valeryl salicylate contribute to its COX-1 selectivity?
A10: The valeryl group in valeryl salicylate, being larger than the acetyl group in aspirin, is thought to contribute to its selectivity for COX-1. This structural feature may sterically hinder its interaction with COX-2 while allowing for effective binding and inhibition of COX-1 [].
Q10: What is known about the stability of valeryl salicylate under different conditions?
A10: The provided research articles do not elaborate on the specific stability profile of valeryl salicylate. Further research would be needed to determine its stability under various storage conditions, including factors like temperature, humidity, and light exposure.
Q11: Are there any specific formulation strategies mentioned for valeryl salicylate?
A11: The research primarily focuses on using valeryl salicylate in experimental settings. Information regarding its formulation for potential therapeutic applications is not explicitly discussed in the provided articles.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of valeryl salicylate?
A12: The provided research articles primarily focus on the pharmacological effects of valeryl salicylate in experimental models. Detailed information regarding its ADME profile in different species would require further investigation.
Q13: What is the duration of action of valeryl salicylate?
A13: The duration of action for valeryl salicylate would depend on various factors, including the dose administered, the route of administration, and the specific model being studied. The provided research articles do not provide a definitive answer to this question.
Q14: What in vitro models have been used to study the effects of valeryl salicylate?
A16: Valeryl salicylate's effects have been studied in various in vitro models, including: - Cultured human intestinal smooth muscle cells stimulated with IL-1β or LPS [] - Serum-starved murine NIH 3T3 cells expressing COX-1 [] - Serum-stimulated 3T3 cells expressing both COX-1 and COX-2 [] - Chinese hamster ovary cells transfected with the rat dopamine D2 receptor []
Q15: What animal models have been used to investigate the effects of valeryl salicylate?
A15: Several animal models have been employed to study the effects of valeryl salicylate, including:
- Rats: Used to assess its effects on LPS-induced hypothermia [, ], ischemia-induced oxidative damage [], and neurodegeneration following transient global cerebral ischemia [].- Mice: Employed to investigate its impact on dermal vascular permeability [], flow-induced dilation in arterioles [, ], and the vasculopathy associated with the α-galactosidase A-knockout mouse model []. - Guinea pigs: Used to study its role in histamine-dependent prolongation of vasoconstriction [] and ChTX-induced oscillatory contraction in the trachea []. - Chickens: Employed to examine its effects on the ductus arteriosus [, ].- Fetal lambs: Used to study the role of COX-2 in the ductus arteriosus [].
Q16: Have there been any clinical trials conducted with valeryl salicylate?
A16: The provided research articles do not mention any clinical trials involving valeryl salicylate. As a relatively understudied compound in a clinical setting, further research is necessary to determine its safety and efficacy in humans.
Q17: Are there any known mechanisms of resistance to valeryl salicylate?
A17: The provided research articles do not specifically address the development of resistance to valeryl salicylate.
Q18: What is known about the toxicity profile of valeryl salicylate?
A18: While valeryl salicylate is generally considered well-tolerated in experimental settings, detailed toxicological studies are limited. As a salicylate derivative, it may share some similarities in its safety profile with aspirin, which is known to potentially cause gastrointestinal irritation and bleeding in some individuals.
Q19: Have specific drug delivery systems been investigated for valeryl salicylate?
A19: The provided research articles do not discuss any specific drug delivery strategies for valeryl salicylate.
Q20: Are there any known biomarkers associated with the efficacy or toxicity of valeryl salicylate?
A20: The research primarily focuses on the pharmacological effects of valeryl salicylate. Biomarkers for predicting efficacy or monitoring potential adverse effects have not been identified in these studies.
Q21: What analytical methods have been used to study valeryl salicylate?
A23: Various analytical methods have been employed in the research, including: - Radioimmunoassay: Used to measure levels of prostaglandins, such as PGE2 and PGF2α [, , , , , , , , , , , , ]. - Western blotting: Used to assess the expression levels of COX-1 and COX-2 proteins [, , , , , , , , , ]. - Immunohistochemistry: Employed to visualize the localization of COX-1 and COX-2 proteins in tissues []. - Northern blotting: Used to measure COX-2 mRNA expression []. - Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to determine mRNA expression levels of various genes, including COX-2, B1 receptors, thromboxane A synthase 1, B2 receptors, COX-1, and mast cell markers [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。